molecular formula C8H6BrN3O2 B572355 methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1257852-22-4

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No. B572355
CAS RN: 1257852-22-4
M. Wt: 256.059
InChI Key: QZFRYYLVBAYEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This reaction yields the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 1). Subsequently, Compound 1 reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers (Compounds 2–8). The alkylation reaction of Compound 1 results in two regioisomers, N3 and N4. Notably, when ethyl bromoactate is used, the reaction produces three regioisomers: N1, N3, and N4 .

Scientific Research Applications

Nitration and Halogenation Reactions

Nitration of derivatives related to "methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate" leads to the formation of nitro- and dinitro- compounds, which are crucial for further chemical transformations. This process involves the introduction of nitro groups into the molecular structure, enabling the synthesis of variously substituted imidazo[4,5-b]pyridines. Similarly, halogenation reactions, particularly chlorination and bromination, of imidazo[4,5-b]pyridin-2-one derivatives result in the formation of dichloro(dibromo)-derivatives. These reactions are foundational in the creation of compounds with potential applications in material science and pharmaceuticals (Smolyar et al., 2007) (Yutilov et al., 2005).

Synthesis of Nitrogen-Heterocycles

The compound serves as a key intermediate in the synthesis of azolopyridines and imidazo[4,5-b]pyridine derivatives, showcasing its versatility in producing nitrogen-containing heterocycles. These heterocycles are important due to their wide range of applications in drug discovery, agrochemicals, and dyes. The systematic approaches to synthesize these heterocycles involve reactions with amines, aldehydes, and other reagents, demonstrating the compound's utility in constructing complex molecules with biological and chemical significance (Potikha et al., 2012) (Imafuku et al., 2003).

Molecular Structure and Vibrational Spectra Analysis

The molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine and its derivatives, including methyl-substituted ones, have been analyzed using density functional theory (DFT). These studies provide insight into the electronic properties, stability, and reactivity of these compounds, crucial for designing materials with desired physical and chemical properties. The presence of a methyl group influences the proton position and hydrogen bonding, impacting the compound's chemical behavior and interaction with other molecules (Lorenc et al., 2008).

Corrosion Inhibition

Derivatives of "methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate" have shown promising results as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, highlighting their potential for applications in protecting industrial materials against corrosion. The exploration of these derivatives provides a sustainable approach to corrosion management, contributing to the longevity and durability of metal-based structures (Saady et al., 2021) (Bouyad et al., 2017).

properties

IUPAC Name

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFRYYLVBAYEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745293
Record name Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257852-22-4
Record name Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.